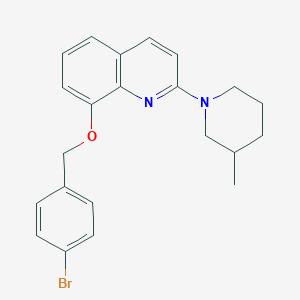
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline, also known as BBMQ, is a synthetic compound that has gained attention in scientific research due to its unique chemical structure and potential biological activities. BBMQ belongs to the quinoline family and contains a piperidine and a bromobenzyl group, which makes it a promising candidate for drug development and medicinal chemistry.
作用機序
The mechanism of action of 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline is not fully understood, but it has been suggested that it may act through multiple pathways, including inhibition of DNA synthesis, induction of apoptosis, and modulation of cellular signaling pathways. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has been shown to target specific proteins and enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and Akt.
Biochemical and Physiological Effects:
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has been reported to have several biochemical and physiological effects, including modulation of cell cycle progression, induction of oxidative stress, and inhibition of angiogenesis. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has also been shown to enhance the anticancer activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
実験室実験の利点と制限
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has several advantages for laboratory experiments, including its high purity, stability, and solubility in common solvents. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can also be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has some limitations, including its potential toxicity and lack of selectivity towards specific cancer cell types.
将来の方向性
There are several future directions for 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline research, including the development of more selective analogs with improved pharmacokinetic properties and reduced toxicity. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can also be used as a lead compound for the design of novel anticancer agents with different chemical scaffolds. Additionally, further studies are needed to elucidate the precise mechanism of action of 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline and its potential applications in other disease areas, such as viral infections and bacterial infections.
Conclusion:
In conclusion, 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline is a promising synthetic compound that has shown potential biological activities in various scientific studies. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can be synthesized with high yields and purity and has several advantages for laboratory experiments. Further research is needed to fully understand the mechanism of action of 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline and its potential applications in drug development and medicinal chemistry.
合成法
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can be synthesized through a multi-step process that involves the reaction of 4-bromobenzyl alcohol with 2-amino-3-methylpiperidine, followed by a cyclization reaction and further modifications. The synthesis of 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has been reported in several scientific publications, and it can be achieved with high yields and purity.
科学的研究の応用
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has been studied for its potential biological activities, including its anticancer, antiviral, and antibacterial properties. In vitro studies have shown that 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has also been reported to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV), as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O/c1-16-4-3-13-25(14-16)21-12-9-18-5-2-6-20(22(18)24-21)26-15-17-7-10-19(23)11-8-17/h2,5-12,16H,3-4,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZTVPAUIBYIPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Br)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2392103.png)
![4-(N,N-diethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2392105.png)
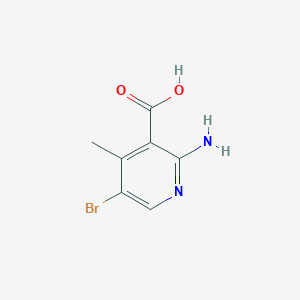
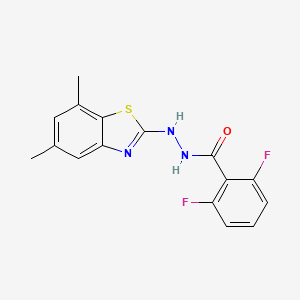

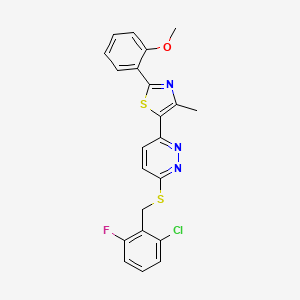
![3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392115.png)
![4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid](/img/structure/B2392116.png)
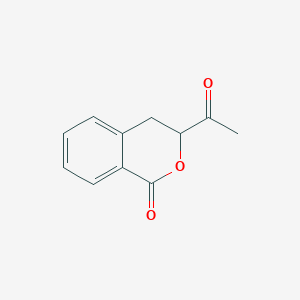

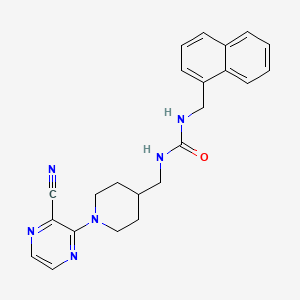
![N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzenecarboxamide](/img/structure/B2392123.png)

![3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2392126.png)